molecular formula C20H20FN3O2 B11324636 N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)butanamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)butanamide

Cat. No.: B11324636
M. Wt: 353.4 g/mol
InChI Key: PESROXPJCMDUSV-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling with 2-Fluorophenoxybutanoic Acid: The benzylated pyrazole is coupled with 2-fluorophenoxybutanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)butanamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-bromophenoxy)butanamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)butanamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)butanamide is unique due to the presence of the fluorophenoxy group, which can impart specific properties such as increased lipophilicity, metabolic stability, and potential biological activity.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C20H20FN3O2/c1-2-17(26-18-11-7-6-10-16(18)21)20(25)23-19-12-13-22-24(19)14-15-8-4-3-5-9-15/h3-13,17H,2,14H2,1H3,(H,23,25)

InChI Key

PESROXPJCMDUSV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=NN1CC2=CC=CC=C2)OC3=CC=CC=C3F

Origin of Product

United States

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